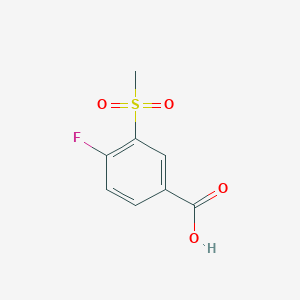

4-Fluoro-3-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound 4-Fluoro-3-(methylsulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-(methylsulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(methylsulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDHOLFQUPCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443420 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158608-00-5 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Fluoro-3-(methylsulfonyl)benzoic acid, identified by its CAS Number 158608-00-5 , is a strategically functionalized aromatic carboxylic acid that has emerged as a significant building block in contemporary drug discovery and development.[1][2][3] Its unique molecular architecture, featuring a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, offers a compelling combination of properties for medicinal chemists. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methylsulfonyl group can act as a key interaction point within biological targets.[4] The carboxylic acid provides a versatile handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its properties, synthesis, and applications, designed to empower researchers in their pursuit of novel therapeutics.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-Fluoro-3-(methylsulfonyl)benzoic acid is fundamental for its effective utilization in research and synthesis.

Chemical and Physical Properties

The key chemical and physical properties of 4-Fluoro-3-(methylsulfonyl)benzoic acid are summarized in the table below. These properties are crucial for handling, storage, and reaction design.

| Property | Value | Source |

| CAS Number | 158608-00-5 | [1] |

| Molecular Formula | C₈H₇FO₄S | [2][3] |

| Molecular Weight | 218.2 g/mol | [3] |

| Appearance | Faintly yellow to beige crystalline powder | [2] |

| Boiling Point (Predicted) | 456.7 ± 45.0 °C | [2] |

| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.54 ± 0.10 | [2] |

| Storage Temperature | Room Temperature, Inert atmosphere | [2] |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine, carboxylic acid, and methylsulfonyl groups. A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbons attached to the electronegative fluorine and within the electron-withdrawing groups (carboxyl and sulfonyl) will appear at downfield chemical shifts.

The FT-IR spectrum is expected to exhibit characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.

-

S=O stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (218.2). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of the methylsulfonyl group may lead to characteristic fragmentation involving the loss of SO₂CH₃.

Section 2: Synthesis and Reactivity

The synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid typically involves a multi-step sequence, leveraging established organic reactions. Below is a plausible synthetic pathway based on the synthesis of analogous compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid starts from a readily available fluorinated toluene derivative. The key steps involve oxidation of the methyl group to a carboxylic acid and the introduction of the methylsulfonyl group via sulfonation followed by methylation or a related sequence.

Caption: Proposed synthetic pathway for 4-Fluoro-3-(methylsulfonyl)benzoic acid.

Key Chemical Transformations

The carboxylic acid group of 4-Fluoro-3-(methylsulfonyl)benzoic acid is a versatile functional group that can undergo a variety of chemical transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amidation: Reaction with amines, often activated by coupling agents, to form amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Section 3: Applications in Drug Discovery and Development

The strategic incorporation of fluorine and sulfonyl groups has become a powerful strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates.

Role as a Pharmaceutical Intermediate

4-Fluoro-3-(methylsulfonyl)benzoic acid serves as a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] Its structural features are beneficial for developing drugs targeting a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[6] The fluorinated phenyl ring can improve metabolic stability and cell membrane permeability, while the methylsulfonyl group can participate in key hydrogen bonding interactions with biological targets.

Rationale for Use in Medicinal Chemistry

The causality behind the use of this specific building block lies in the predictable and beneficial effects of its functional groups:

-

Fluorine: The high electronegativity of fluorine can alter the acidity of nearby protons and influence the electronic properties of the aromatic ring, which can lead to enhanced binding affinity to target proteins.

-

Methylsulfonyl Group: This group is a strong hydrogen bond acceptor and can significantly influence the solubility and pharmacokinetic profile of a molecule. It is often used to mimic other functional groups or to occupy specific pockets in an enzyme's active site.

Section 4: Safety and Handling

Proper handling of 4-Fluoro-3-(methylsulfonyl)benzoic acid is essential in a laboratory setting. The following information is derived from available safety data sheets for this compound.[1]

Hazard Identification

-

Causes skin irritation (H315). [1]

-

Causes serious eye irritation (H319). [1]

-

May cause respiratory irritation (H335). [1]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]

Section 5: Experimental Protocols

The following are generalized protocols for common spectroscopic analyses. It is crucial to adapt these based on the specific instrumentation and laboratory safety procedures.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoro-3-(methylsulfonyl)benzoic acid for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Spectral Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR spectroscopic analysis.

Conclusion

4-Fluoro-3-(methylsulfonyl)benzoic acid is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorine atom, a methylsulfonyl group, and a carboxylic acid provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended to serve as a foundational resource for its effective and safe utilization in the laboratory.

References

- 4-Fluoro-3-(methylsulphonyl)benzoic acid 99% Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/4-fluoro-3-(methylsulphonyl)benzoic-acid-cas158608-00-5.html]

- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b25340/technical-guide]

- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [URL: https://www.chem-online.

- SAFETY DATA SHEET. [URL: https://www.thermofisher.com/order/msds/B25340.html]

- 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/456-22-4_1hnmr.htm]

- 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [URL: https://www.chem-online.org/4-fluoro-3-methylbenzoic-acid-a-cornerstone-in-specialty-chemical-synthesis/]

- CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/4052-30-6]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/679690]

- 4-fluoro-3-methylbenzoic acid. Stenutz. [URL: https://stenutz.eu/chemistry/4-fluoro-3-methylbenzoic-acid]

- 3-Fluoro-4-(methylsulfonamido)benzoic Acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/research/analytical-chemicals/organic-synthesis-building-blocks/aromatic-carboxylic-acid-derivatives/benzoic-acid-derivatives/fluorinated-benzoic-acids/3-fluoro-4-methylsulfonamidobenzoic-acid-172707]

- 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Ossila. [URL: https://www.ossila.com/products/4-fluoro-3-methylbenzoic-acid]

- 926196-72-7|4-Fluoro-3-(methylsulfamoyl)benzoic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/926196-72-7.html]

- 3-(Fluorosulfonyl)benzoic acid. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C454955&Type=IR-SPEC&Index=1]

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]

- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M3146_EN_EU.pdf]

- 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/82846-18-2.htm]

- Exp 1 - Melting Points. [URL: https://www.csus.edu/indiv/m/mackj/chem5/exp1-mp.pdf]

- Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2018_04_25!11_35_31_AM.pdf]

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [URL: https://www.quickcompany.

- 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200877/]

- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/bitstream/handle/fub188/38202/3_2023_psj_psjac00115.pdf?sequence=1&isAllowed=y]

- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-compound-3-organic-salt-and-benzoic-acid-4-DBA_fig1_329622998]

- A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. [URL: https://www.researchgate.net/figure/A-section-of-13-C-NMR-spectra-of-benzoic-acid-4-DBA-organic-salt-5_fig3_329622998]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicdivision.

- 4-Fluoro-3-nitrobenzoic acid(453-71-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/453-71-4_1hnmr.htm]

- 4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/453-71-4_13cnmr.htm]

- 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/350-28-7_1hnmr.htm]

- 158608-00-5(4-Fluoro-3-(methylsulphonyl)benzoic acid 99%) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_158608-00-5_CB41261905.htm]

- 4-Fluoro-3-(methylsulfonyl)benzoic Acid (C007B-523426). Cenmed Enterprises. [URL: https://www.cenmedenterprises.com/4-fluoro-3-methylsulfonyl-benzoic-acid-c007b-523426.html]

- Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid. Benchchem. [URL: https://www.benchchem.

- 4-(Fluorosulfonyl)benzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Fluorosulfonyl_benzoic-acid]

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6723908/]

- 4-Fluoro-3-methylbenzoic acid 97 403-15-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650426]

- A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products. Benchchem. [URL: https://www.benchchem.com/product/b6893/technical-guide]

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [URL: https://www.youtube.

- 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6. Chemsrc. [URL: https://www.chemsrc.com/en/cas/4052-30-6_949579.html]

- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... ResearchGate. [URL: https://www.researchgate.

Sources

Section 1: Core Molecular and Physicochemical Properties

An In-Depth Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-Fluoro-3-(methylsulfonyl)benzoic acid. It delves into the core physicochemical properties, synthesis, analytical methodologies, and applications of this versatile building block.

4-Fluoro-3-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features—a carboxylic acid for derivatization, a fluorine atom for modulating electronic properties and metabolic stability, and a methylsulfonyl group—make it a valuable intermediate.

Molecular Identity and Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₄S | [1][2] |

| Molecular Weight | 218.21 g/mol | |

| Monoisotopic Mass | 218.00491 Da | [2] |

| CAS Number | 158608-00-5 | [3] |

Physicochemical Characteristics

The physical and chemical properties of 4-Fluoro-3-(methylsulfonyl)benzoic acid dictate its behavior in various solvents and reaction conditions, influencing its handling, purification, and reactivity.

| Property | Value/Description | Relevance in Research |

| Predicted XlogP | 0.8 | Indicates moderate lipophilicity, influencing solubility and potential bioavailability.[2] |

| Appearance | Typically a solid | Standard for many organic acids of this size. |

| Acidity (pKa) | Not explicitly found, but the presence of the electron-withdrawing fluorine and methylsulfonyl groups suggests it is a moderately strong organic acid. | The acidic nature of the carboxylic group is a key site for chemical reactions. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with limited solubility in non-polar solvents and water. | Crucial for selecting appropriate solvent systems for reactions, purification, and analysis. |

Section 2: Synthesis and Methodologies

Generalized Synthetic Workflow

A plausible synthetic route can be conceptualized based on standard organic chemistry transformations. The following diagram illustrates a potential workflow.

Caption: A conceptual workflow for the synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid.

Experimental Protocol: Synthesis of a Related Compound (4-Fluoro-3-methoxybenzoic acid)

To provide a practical example of a synthetic protocol for a structurally similar molecule, the synthesis of 4-fluoro-3-methoxybenzoic acid from its methyl ester is described below. This illustrates a common final step in the synthesis of benzoic acid derivatives.[4]

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 4-fluoro-3-methoxybenzoate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL).[4]

-

Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.[4]

-

Stir the reaction mixture at room temperature for 4 hours.[4]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

-

Dissolve the resulting residue in water (100 mL).[4]

-

Adjust the pH of the solution to 4 with 1N HCl, which will cause the product to precipitate.[4]

-

Collect the precipitated solid by filtration.

-

Wash the solid with water (e.g., 3 x 50 mL) and dry to obtain 4-fluoro-3-methoxybenzoic acid.[4]

Rationale: This standard saponification reaction is a reliable method for converting esters to carboxylic acids. The use of a strong base like NaOH ensures complete hydrolysis. The final acidification step is crucial for protonating the carboxylate salt to yield the desired neutral carboxylic acid, which is often less soluble in water and can be isolated by filtration.

Section 3: Analytical Characterization

The purity and identity of 4-Fluoro-3-(methylsulfonyl)benzoic acid must be confirmed using various analytical techniques. This is essential for quality control and to ensure the reliability of subsequent research.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pharmaceutical intermediates.

A General HPLC Method for Benzoic Acid Derivatives:

-

Column: A reversed-phase column, such as a C18 or Purospher® STAR RP-8, is typically suitable.[5][6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[6] The gradient or isocratic conditions would need to be optimized.

-

Detection: UV detection is commonly used for aromatic compounds. For benzoic acid derivatives, a wavelength around 230-274 nm is often appropriate.[7]

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it, to an appropriate concentration (e.g., 0.1 mg/mL).[6]

Spectroscopic Methods

Spectroscopic techniques provide information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the arrangement of protons and carbons, respectively. The fluorine atom would cause characteristic splitting in the spectra (¹⁹F NMR could also be used).

-

Mass Spectrometry (MS): This technique confirms the molecular weight and can provide fragmentation patterns that further support the structure's identity.[2]

Method Selection Workflow

The choice of analytical method depends on the specific requirements of the analysis.

Caption: Decision workflow for selecting an appropriate analytical method.

Section 4: Applications and Relevance in Drug Discovery

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry. The specific combination of substituents in 4-Fluoro-3-(methylsulfonyl)benzoic acid makes it a potentially valuable building block for creating novel therapeutic agents. While specific applications of this exact molecule are not detailed in the provided search results, its structural motifs are found in various bioactive compounds.

-

Fluorine in Medicinal Chemistry: The inclusion of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, and it can modulate the pKa of nearby functional groups, potentially improving cell membrane permeability and binding affinity to target proteins.[8]

-

Sulfonamides and Sulfones in Drug Design: The methylsulfonyl group is a common feature in many pharmaceuticals. Sulfonamides, for instance, are a well-known class of antibiotics. The sulfone group is a strong hydrogen bond acceptor and can participate in key binding interactions with biological targets.

-

Carboxylic Acid as a Handle: The carboxylic acid group is a versatile functional group that can be readily converted into esters, amides, and other functionalities, allowing for its incorporation into larger, more complex molecules.[9] It can also serve as a key pharmacophoric element, forming ionic interactions with basic residues in protein active sites.

Section 5: References

-

PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). National Center for Biotechnology Information. [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

-

Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

The Chemical Foundation. (2025). Understanding the Properties of 4-Fluoro-3-methylbenzoic Acid. [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]

-

ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. PubChemLite - 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S) [pubchemlite.lcsb.uni.lu]

- 3. 158608-00-5|4-Fluoro-3-(methylsulfonyl)benzoic Acid|BLD Pharm [bldpharm.com]

- 4. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. helixchrom.com [helixchrom.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. innospk.com [innospk.com]

- 9. ossila.com [ossila.com]

An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Introduction

4-Fluoro-3-(methylsulfonyl)benzoic acid, with CAS Number 158608-00-5, is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern—a carboxylic acid for derivatization, a fluoro group for modulating electronic properties and metabolic stability, and a methylsulfonyl group for influencing polarity and receptor interactions—makes it a versatile building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[2]

Understanding the fundamental physical properties of this compound is paramount for its effective application, from designing synthetic routes and purification schemes to formulating final products. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-Fluoro-3-(methylsulfonyl)benzoic acid. In the absence of extensive published experimental data, this document combines known information with expert analysis of its structural analogues and provides detailed, field-proven protocols for the experimental determination of its most critical parameters.

Caption: Molecular Structure of 4-Fluoro-3-(methylsulfonyl)benzoic acid.

Core Physicochemical Properties

A summary of the fundamental identifiers and properties for this compound is presented below. It is noteworthy that while basic molecular information is well-established, key experimental physical properties such as melting point and pKa are not widely reported in scientific literature, necessitating the predictive analysis and experimental protocols detailed in subsequent sections.

| Property | Value | Source |

| CAS Number | 158608-00-5 | [1] |

| Molecular Formula | C₈H₇FO₄S | [3][4] |

| Molecular Weight | 218.20 g/mol | [1][4] |

| Appearance | White to off-white solid (Expected) | Inferred from analogues[2] |

| Melting Point | Not reported. Expected to be >170 °C | Inferred from analogues |

| Boiling Point | 456.7 ± 45.0 °C (Predicted) | [5] |

| Density | 1.474 g/cm³ (Predicted) | [5] |

| pKa | Not reported. Expected to be < 3.5 | Inferred from analogues |

Section 1: Thermal Properties and Melting Point

The melting point of a solid crystalline compound is a critical physical constant, serving as an indicator of both identity and purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Expertise & Experience: Predictive Analysis While an experimental value is not available, we can predict the behavior of 4-Fluoro-3-(methylsulfonyl)benzoic acid by examining its structural analogues:

-

4-Fluorobenzoic acid: 184 °C[6]

-

4-Fluoro-3-methylbenzoic acid: 164-168 °C

-

4-(Methylsulfonyl)benzoic acid: 268-271 °C

The methylsulfonyl (SO₂CH₃) group is a strong hydrogen bond acceptor and participates in robust dipole-dipole interactions, which significantly increases the lattice energy of the crystal structure. This is evident in the high melting point of 4-(methylsulfonyl)benzoic acid. Therefore, it is highly probable that 4-Fluoro-3-(methylsulfonyl)benzoic acid is a crystalline solid with a melting point substantially higher than that of 4-fluoro-3-methylbenzoic acid, likely exceeding 170 °C.

Trustworthiness: Protocol for Melting Point Determination via DSC Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point (as an onset temperature) and the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of 4-Fluoro-3-(methylsulfonyl)benzoic acid into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an identical, empty, sealed reference pan into the DSC cell.

-

Thermal Program: Set the instrument to equilibrate at 25°C, followed by a temperature ramp of 10°C/minute up to a temperature well above the expected melting point (e.g., 300°C). An inert nitrogen purge (50 mL/min) should be used to prevent oxidative degradation.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The melting point is reported as the onset temperature of this peak.

Section 2: Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from reaction work-up to bioavailability. The presence of a polar carboxylic acid and a highly polar methylsulfonyl group, contrasted with the hydrophobic aromatic ring, suggests a nuanced solubility profile.

Expertise & Experience: Predictive Analysis

-

Aqueous Solubility: Expected to be low in neutral water due to the crystalline nature and the hydrophobic benzene ring. Solubility will increase significantly in basic aqueous solutions (e.g., pH > pKa) as the carboxylate salt is formed.

-

Organic Solubility: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexanes or toluene is expected to be very low. For comparison, 4-fluoro-3-nitrobenzoic acid is soluble in 95% ethanol at 50 mg/mL.[2]

Trustworthiness: Protocol for Equilibrium Solubility Determination The shake-flask method is a reliable technique for determining equilibrium solubility. The concentration of the dissolved compound can be quantified using a calibrated analytical method such as HPLC-UV.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Fluoro-3-(methylsulfonyl)benzoic acid to a series of vials, each containing a known volume of a different solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any suspended microparticles.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration against a pre-prepared calibration curve using a validated HPLC-UV method.

Section 3: Acidity and pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it defines the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations.

Expertise & Experience: Predictive Analysis The acidity of the carboxylic acid group is strongly influenced by the electronic effects of the other ring substituents.

-

Fluorine: As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (carboxylate anion) and increases acidity.

-

Methylsulfonyl Group: The -SO₂CH₃ group is one of the strongest electron-withdrawing groups, exhibiting both a powerful inductive (-I) and resonance (-M) effect. This delocalizes the negative charge of the conjugate base, further increasing acidity.

Given that the pKa of 4-fluorobenzoic acid is 4.14[6] and the pKa of 4-(methylsulfonyl)benzoic acid is 3.48, the combined and potent electron-withdrawing effects of both the 4-fluoro and 3-methylsulfonyl groups will render 4-Fluoro-3-(methylsulfonyl)benzoic acid a significantly stronger acid. Its pKa is therefore expected to be below 3.5.

Trustworthiness: Protocol for pKa Determination by Potentiometric Titration Potentiometric titration is a precise and direct method for determining the pKa of an ionizable compound.

-

Solution Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration: Calibrate a pH electrode and place it in the sample solution. Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Section 4: Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of a molecule's chemical structure. While experimental spectra are not publicly available, the expected NMR and Mass Spectrum can be reliably predicted based on fundamental principles and data from similar structures.[7][8][9]

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

-

~13.5 ppm (s, 1H): The acidic proton of the carboxylic acid. Expected to be a broad singlet.

-

~8.4 ppm (dd, J ≈ 2.0, 2.0 Hz, 1H): Aromatic proton at C2 (ortho to COOH, meta to F). Deshielded by the adjacent COOH and the SO₂CH₃ group. Appears as a doublet of doublets due to coupling with H5 and H6.

-

~8.2 ppm (ddd, J ≈ 8.8, 4.5, 2.0 Hz, 1H): Aromatic proton at C6 (ortho to F, meta to COOH). Deshielded by the SO₂CH₃ group. Appears as a doublet of doublet of doublets due to coupling to F, H5, and H2.

-

~7.6 ppm (t, J ≈ 8.8 Hz, 1H): Aromatic proton at C5 (ortho to SO₂CH₃, meta to F). Appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H6 and the fluorine atom.

-

~3.4 ppm (s, 3H): The three equivalent protons of the methyl group on the sulfone.

¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆)

-

~165 ppm: Carboxylic acid carbon (C=O).

-

~163 ppm (d, ¹JCF ≈ 255 Hz): C4, the carbon directly bonded to fluorine, will show a large one-bond coupling constant.

-

~142 ppm: C3, the carbon bonded to the sulfonyl group.

-

~135 ppm: C1, the carbon bearing the carboxylic acid group.

-

~132 ppm (d): C6, aromatic CH.

-

~125 ppm (d): C2, aromatic CH.

-

~118 ppm (d, ²JCF ≈ 22 Hz): C5, aromatic CH, will show a smaller two-bond coupling to fluorine.

-

~43 ppm: Methyl carbon of the sulfonyl group.

Mass Spectrometry (Predicted)

-

High-Resolution MS (ESI-): The exact mass of the deprotonated molecular ion [M-H]⁻ would be expected at m/z 216.9976.[3] This measurement is a definitive confirmation of the elemental composition.

-

High-Resolution MS (ESI+): The exact mass of the protonated molecular ion [M+H]⁺ would be expected at m/z 219.0122.[3]

-

Fragmentation: Common fragmentation pathways in Electron Ionization (EI) or Collision-Induced Dissociation (CID) would involve the loss of •OH (M-17), •COOH (M-45), and •SO₂CH₃ (M-79).

Section 5: Safe Handling and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent.

Hazard Identification:

-

Causes serious eye irritation.[10]

-

May cause skin and respiratory tract irritation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator with a particulate filter.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Caption: Decision Tree for Safe Handling of the Compound.

References

-

7 (Supporting Information). The Royal Society of Chemistry.

-

8 (Electronic Supplementary Information). The Royal Society of Chemistry.

-

9 (Supplementary Information). The Royal Society of Chemistry.

-

11. BLD Pharm.

-

10. Sigma-Aldrich.

-

12. HANGZHOU HONGQIN PHARMTECH CO.,LTD.

-

. Sigma-Aldrich.

-

13. Fluorochem.

-

14. abcr Gute Chemie.

-

15. Parchem.

-

1. BLD Pharm.

-

3. PubChemLite.

-

5. ChemicalBook.

-

4. Aaronchem.

-

16. National Institutes of Health.

-

17. Alpha Resources LLC.

-

18. ChemicalBook.

-

19. Thermo Fisher Scientific.

-

20. Six Chongqing Chemdad Co., Ltd.

-

21. Sigma-Aldrich.

-

2. Ossila.

-

22. Journal of Chemical & Engineering Data.

-

6. Wikipedia.

-

23. PubChemLite.

Sources

- 1. 158608-00-5|4-Fluoro-3-(methylsulfonyl)benzoic Acid|BLD Pharm [bldpharm.com]

- 2. ossila.com [ossila.com]

- 3. PubChemLite - 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S) [pubchemlite.lcsb.uni.lu]

- 4. 158608-00-5 | MFCD08458082 | 4-Fluoro-3-(methylsulfonyl)benzoic Acid [aaronchem.com]

- 5. 158608-00-5 CAS MSDS (4-Fluoro-3-(methylsulphonyl)benzoic acid 99%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 3-chlorosulfonyl-4-fluoro-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 926196-72-7|4-Fluoro-3-(methylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 12. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. AB229180 | CAS 158608-00-5 – abcr Gute Chemie [abcr.com]

- 15. parchem.com [parchem.com]

- 16. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. usl.com.pl [usl.com.pl]

- 18. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 21. 4-(methylsulfonyl)benzoic acid properties | Sigma-Aldrich [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. PubChemLite - 3-fluoro-4-(methylsulphonyl)benzoic acid (C8H7FO4S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of 4-Fluoro-3-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive public experimental solubility data for this specific molecule, this document synthesizes foundational principles of solubility, outlines state-of-the-art methodologies for its empirical determination, and leverages data from structurally related analogs to inform on its expected behavior. This guide is intended to equip researchers with the necessary knowledge to approach the solubility characterization of 4-Fluoro-3-(methylsulfonyl)benzoic acid and similar compounds in a scientifically rigorous manner.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount gatekeeper for oral bioavailability.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable during the preformulation and lead optimization stages of drug development.[2]

This guide focuses on 4-Fluoro-3-(methylsulfonyl)benzoic acid, a substituted benzoic acid derivative. The presence of a carboxylic acid, a fluorine atom, and a methylsulfonyl group imparts a unique combination of polarity, acidity, and hydrogen bonding potential, all of which intricately govern its solubility profile.

Physicochemical Properties of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

A comprehensive understanding of a molecule's intrinsic properties is fundamental to predicting and interpreting its solubility. While experimental data for 4-Fluoro-3-(methylsulfonyl)benzoic acid is limited, we can compile predicted values and data from closely related structures to build a physicochemical profile.

| Property | Value/Prediction | Source/Note |

| Molecular Formula | C₈H₇FO₄S | [3][4] |

| Molecular Weight | 218.2 g/mol | [3][4] |

| CAS Number | 158608-00-5 | [5] |

| Predicted Boiling Point | 456.7 ± 45.0 °C | [3] |

| Predicted Density | 1.474 g/cm³ | [3] |

| Predicted XlogP | 0.8 | [6] |

| Estimated pKa | ~3-4 | Based on substituted benzoic acids[7][8][9] |

| Physical Appearance | Expected to be a crystalline solid | Based on related compounds |

Structure:

benzoic+acid+Structure)

Theoretical Considerations for Solubility

The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and the solvent.[10] The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[10]

For 4-Fluoro-3-(methylsulfonyl)benzoic acid, the following structural features are key determinants of its solubility:

-

Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence generally enhances aqueous solubility, particularly at pH values above its pKa, where it exists in its more soluble carboxylate salt form.[11]

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine can participate in hydrogen bonding as an acceptor and increases the polarity of the benzene ring.

-

Methylsulfonyl Group (-SO₂CH₃): This is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor, which is expected to contribute positively to aqueous solubility.

-

Aromatic Ring: The benzene ring is hydrophobic and tends to decrease aqueous solubility.

The overall solubility will be a balance between the hydrophilic character of the functional groups and the hydrophobic nature of the aromatic core.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure.[2] It is a path-independent property and is typically determined using methods that allow for sufficient equilibration time, such as the shake-flask method.

-

Kinetic Solubility: This is often measured in high-throughput screening settings where a compound, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[2] The resulting value can be influenced by the rate of precipitation and may represent a supersaturated state rather than true equilibrium.[12][13] While useful for rapid screening, kinetic solubility values are often higher than thermodynamic solubility and are path-dependent.[3]

The choice of which solubility to measure depends on the stage of drug development. Early discovery often relies on kinetic solubility for ranking compounds, while later stages require the more definitive thermodynamic solubility for formulation development.[2]

Experimental Determination of Solubility: Methodologies and Protocols

A variety of robust methods are available for the experimental determination of solubility. The choice of method depends on factors such as the required accuracy, throughput, and the amount of compound available.

The Gold Standard: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11]

Protocol:

-

Preparation: Add an excess amount of solid 4-Fluoro-3-(methylsulfonyl)benzoic acid to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed container. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Diagram of the Shake-Flask Workflow:

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for determining the concentration of a dissolved compound.[7][14]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of 4-Fluoro-3-(methylsulfonyl)benzoic acid of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system.

-

Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of the dissolved compound.

Diagram of HPLC Quantification:

Caption: HPLC workflow for solubility quantification.

UV-Vis Spectroscopy for Quantification

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[15][16]

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of 4-Fluoro-3-(methylsulfonyl)benzoic acid in the solvent of interest.

-

Standard Preparation and Calibration: Prepare standard solutions and generate a calibration curve (absorbance vs. concentration) at the λmax according to Beer's Law.

-

Sample Measurement: Measure the absorbance of the filtered supernatant from the solubility experiment.

-

Concentration Calculation: Use the absorbance and the calibration curve to calculate the solubility.

Gravimetric Method

The gravimetric method is a straightforward, albeit less common, technique for determining solubility.[1]

Protocol:

-

Saturation: Prepare a saturated solution as described in the shake-flask method.

-

Aliquot and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish and weigh it.

-

Evaporation: Carefully evaporate the solvent to dryness in an oven.

-

Final Weighing: Cool the dish in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility based on the mass of the solute and the volume of the solvent.

Factors Influencing the Solubility of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

Several factors can significantly impact the solubility of this compound.

-

pH: As a carboxylic acid, the solubility of 4-Fluoro-3-(methylsulfonyl)benzoic acid is expected to be highly pH-dependent. At pH values below its pKa, it will exist predominantly in its less soluble, neutral form. As the pH increases above the pKa, it will deprotonate to form the more soluble carboxylate anion.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, solubility increases with increasing temperature.[5]

-

Solvent Polarity: The solubility will vary significantly with the polarity of the solvent. It is expected to have higher solubility in polar organic solvents compared to non-polar solvents.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Fluoro-3-(methylsulfonyl)benzoic acid. While specific experimental solubility data for this compound remains to be published, the principles and methodologies outlined herein provide a robust roadmap for its characterization. For drug development professionals, a thorough investigation of its thermodynamic solubility in various biorelevant media, its pH-solubility profile, and an assessment of its solid-state properties will be critical next steps in evaluating its potential as a drug candidate.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Analytical Chemistry. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

European Journal of Pharmaceutical Sciences. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Analytical Chemistry. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Cenmed Enterprises. (n.d.). 4-Fluoro-3-(methylsulfonyl)benzoic Acid. [Link]

- Vianello, R., & Maksic, Z. B. (2005). Gas-phase acidity of para-substituted benzoic acids—A triadic analysis of substituent effects. Journal of Physical Organic Chemistry, 18(8), 699–705.

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). [Link]

-

Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

ResearchGate. (2017, February 7). How can i determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

International Council for Harmonisation. (n.d.). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. 158608-00-5 CAS MSDS (4-Fluoro-3-(methylsulphonyl)benzoic acid 99%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. 158608-00-5|4-Fluoro-3-(methylsulfonyl)benzoic Acid|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S) [pubchemlite.lcsb.uni.lu]

- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 7. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Methylsulfonyl)benzoic acid 97 4052-30-6 [sigmaaldrich.com]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-FLUORO-3-METHYLBENZOIC ACID | VSNCHEM [vsnchem.com]

- 13. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. youtube.com [youtube.com]

Introduction: The Strategic Importance of 4-Fluoro-3-(methylsulfonyl)benzoic Acid

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid

4-Fluoro-3-(methylsulfonyl)benzoic acid is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and a methylsulfonyl group acting as a potent hydrogen bond acceptor, makes it a valuable building block for complex molecular architectures.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the strategic considerations behind each synthetic step, from the introduction of the sulfur moiety to its subsequent oxidation, providing researchers with the practical insights needed for successful implementation.

Synthetic Strategy: A Two-Stage Approach

The most logical and efficient synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid is achieved through a two-stage process. This strategy hinges on the initial formation of a thioether intermediate, which is then selectively oxidized to the desired sulfone. This approach is advantageous as it utilizes well-understood, high-yielding reactions and allows for straightforward purification of the intermediates.

The overall transformation is as follows:

Figure 1: High-level overview of the two-step synthesis.

Part 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic Acid via Diazotization

The initial challenge is the regioselective installation of a methylthio (-SMe) group onto the 4-fluorobenzoic acid scaffold. While several methods exist, a Sandmeyer-type reaction starting from the readily available 3-amino-4-fluorobenzoic acid is a classic and reliable choice.[3][4] This process involves two key transformations: the conversion of the aromatic amine to a diazonium salt, followed by its displacement with a sulfur nucleophile.

Mechanism and Rationale

-

Diazotization: The process begins with the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[5] The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the highly reactive aryldiazonium salt. This salt is an exceptional intermediate because dinitrogen (N₂) is a superb leaving group.

-

Nucleophilic Displacement: The diazonium salt is then treated with a source of the methylthiolate nucleophile, such as sodium thiomethoxide or dimethyl disulfide. In a copper-catalyzed Sandmeyer reaction, a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂, which then proceeds through a radical mechanism.[5] However, direct displacement by a potent nucleophile like a thiolate can also occur, often without the need for a copper catalyst.[4]

Figure 2: Workflow for the synthesis of the thioether intermediate.

Detailed Experimental Protocol: Thioether Formation

Materials:

-

3-Amino-4-fluorobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Dimethyl Disulfide ((MeS)₂)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-4-fluorobenzoic acid (1 equivalent) in a mixture of water and concentrated HCl at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Thiolation: In a separate flask, prepare a solution of sodium methylthiolate by reacting dimethyl disulfide (1.5 equivalents) with a solution of sodium hydroxide in water.

-

Carefully add the cold diazonium salt solution to the sodium methylthiolate solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to stir and slowly warm to room temperature overnight.

-

Workup and Purification: Acidify the reaction mixture with concentrated HCl to a pH of ~2. The crude product, 4-fluoro-3-(methylthio)benzoic acid, will precipitate.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Oxidation of 4-Fluoro-3-(methylthio)benzoic Acid to the Sulfone

The second stage of the synthesis is the oxidation of the thioether to the corresponding sulfone. This is a critical step where chemoselectivity is paramount. The thioether is highly susceptible to oxidation, much more so than the aromatic ring, making this a reliable transformation.[6][7] A variety of oxidizing agents can accomplish this, with hydrogen peroxide or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) being common choices.[8][9]

Mechanism and Rationale

The oxidation of a sulfide to a sulfone proceeds in two steps via a sulfoxide intermediate. Each step involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidizing agent.

-

Sulfide to Sulfoxide: The first oxidation is rapid.

-

Sulfoxide to Sulfone: The second oxidation is typically slower, as the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing nature of the sulfinyl group. Therefore, approximately two equivalents of the oxidant are required to drive the reaction to completion.[7]

Using an oxidant like hydrogen peroxide in a solvent such as acetic acid is an effective, clean, and economical choice.[9]

Figure 3: Stepwise oxidation of a sulfide to a sulfone.

Detailed Experimental Protocol: Thioether Oxidation

Materials:

-

4-Fluoro-3-(methylthio)benzoic acid

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve 4-fluoro-3-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Oxidation: Slowly add hydrogen peroxide (2.2 equivalents) to the solution. The reaction may be mildly exothermic. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Heat the mixture to approximately 60-70 °C and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The product, 4-fluoro-3-(methylsulfonyl)benzoic acid, will precipitate as a white solid.

-

Filter the solid, wash extensively with cold water to remove residual acetic acid, and dry under vacuum.

-

Purity can be assessed by melting point and spectroscopic methods. If needed, recrystallization from ethanol/water can be performed.

Product Characterization and Data

Thorough characterization of the final product and key intermediate is essential to confirm identity and purity. The following table summarizes the expected analytical data.

| Property | 4-Fluoro-3-(methylthio)benzoic acid | 4-Fluoro-3-(methylsulfonyl)benzoic acid |

| Molecular Formula | C₈H₇FO₂S | C₈H₇FO₄S |

| Molecular Weight | 186.21 g/mol | 218.21 g/mol [10] |

| Appearance | Off-white to pale yellow solid | White crystalline solid |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 7.8-8.0 (m, 2H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 2.5 (s, 3H, S-CH₃) | δ ~13.8 (s, 1H, COOH), 8.3-8.4 (m, 2H, Ar-H), 7.6-7.7 (t, 1H, Ar-H), 3.4 (s, 3H, SO₂-CH₃) |

| ¹³C NMR (DMSO-d₆) | Expected peaks: ~166 (C=O), ~162 (C-F), ~138 (C-S), aromatic carbons, ~14 (S-CH₃) | Expected peaks: ~165 (C=O), ~163 (C-F), ~140 (C-SO₂), aromatic carbons, ~43 (SO₂-CH₃) |

| Mass Spec (ESI-) | m/z 185.0 [M-H]⁻ | m/z 217.0 [M-H]⁻[10] |

Note: NMR chemical shifts (δ) are predicted values and may vary based on solvent and concentration.

Conclusion

The synthesis of 4-fluoro-3-(methylsulfonyl)benzoic acid is reliably achieved through a two-step sequence involving a Sandmeyer-type thiolation of 3-amino-4-fluorobenzoic acid, followed by a controlled oxidation of the resulting thioether. This pathway offers high yields, operational simplicity, and utilizes readily available starting materials. The protocols and mechanistic insights provided in this guide are designed to empower researchers in medicinal and materials chemistry to confidently produce this valuable synthetic intermediate for their discovery and development programs.

References

-

Chemoselective thioether oxidation. Reddit. Available from: [Link]

-

Thiols And Thioethers. Master Organic Chemistry. (2015-07-05). Available from: [Link]

-

Sandmeyer reaction. Wikipedia. Available from: [Link]

-

Synthesis of methyl sulfones. a) oxidation of thioethers b) Palladium... ResearchGate. Available from: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available from: [Link]

- CN103910658A - Method of oxidizing thioether to sulfone. Google Patents.

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

-

Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Study.com. Available from: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

-

Supporting Information for "Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". Available from: [Link]

-

4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S). PubChemLite. Available from: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. Available from: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018-12-03). Available from: [Link]

-

4-Chloro-2-fluoro-3-(methylthio)benzoic acid. PubChem. Available from: [Link]

-

ALL IMPORTANT NAME REACTIONS. Quora. Available from: [Link]

-

Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available from: [Link]

-

Aromatic Substitution. Vapourtec. Available from: [Link]

-

3-Fluoro-4-methoxy-2-(methylthio)benzoic acid. PubChem. Available from: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20). Available from: [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022-09-24). Available from: [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 10. PubChemLite - 4-fluoro-3-(methylsulphonyl)benzoic acid (C8H7FO4S) [pubchemlite.lcsb.uni.lu]

A Guide to the Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic Acid: Key Starting Materials and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(methylsulfonyl)benzoic acid is a crucial building block in medicinal chemistry, forming the core of numerous contemporary pharmaceutical agents. Its synthesis demands a strategic approach, balancing yield, purity, and scalability. This technical guide provides an in-depth analysis of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will explore a robust and logical pathway commencing from the readily available 4-fluorobenzoic acid, detailing each synthetic step with field-proven insights to ensure reproducibility and success.

Introduction: The Significance of the 4-Fluoro-3-(methylsulfonyl)benzoic Acid Moiety

The unique substitution pattern of 4-fluoro-3-(methylsulfonyl)benzoic acid, featuring a fluorine atom, a methylsulfonyl group, and a carboxylic acid on a benzene ring, imparts desirable physicochemical properties to drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group often improves solubility and acts as a key interaction point with biological targets. The carboxylic acid provides a handle for further chemical modifications, allowing for the facile construction of more complex molecules. Consequently, a reliable and well-understood synthesis of this compound is of paramount importance in the drug discovery and development pipeline.

The Primary Synthetic Pathway: A Stepwise Approach from 4-Fluorobenzoic Acid

The most logical and widely applicable synthetic strategy for 4-fluoro-3-(methylsulfonyl)benzoic acid begins with the commercially available and cost-effective starting material, 4-fluorobenzoic acid. This multi-step synthesis is depicted below and will be discussed in detail.

Caption: Synthetic pathway from 4-fluorobenzoic acid.

Step 1: Nitration of 4-Fluorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-fluorobenzoic acid to introduce a nitro group at the 3-position, yielding 4-fluoro-3-nitrobenzoic acid.

Causality of Experimental Choices:

-

Reagents: A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The use of potassium nitrate in concentrated sulfuric acid is also a common and effective alternative.[1]

-

Regioselectivity: The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the directing effects are synergistic, favoring substitution at the position ortho to the fluorine and meta to the carboxylic acid, which is the 3-position.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

| Reagent/Solvent | Molecular Weight | Amount (g) | Moles |

| 4-Fluorobenzoic Acid | 140.11 | 50.0 | 0.357 |

| Nitric Acid (d=1.42) | 63.01 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 300 mL | - |

Procedure:

-

To 300 mL of concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer, add 150 mL of nitric acid while maintaining the temperature at 0 °C with an ice bath.[1]

-

Slowly add 50 g of 4-fluorobenzoic acid to the cooled nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition is complete, stir the mixture at 0 °C for one hour.[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[1]

-

Carefully pour the reaction mixture over crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield 4-fluoro-3-nitrobenzoic acid.[1]

Step 2: Reduction of the Nitro Group

The nitro group of 4-fluoro-3-nitrobenzoic acid is then reduced to an amino group to give 3-amino-4-fluorobenzoic acid.

Causality of Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for the reduction of aromatic nitro groups. This method is highly selective and typically proceeds under mild conditions. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed.

-

Solvent: A polar protic solvent like ethanol or methanol is commonly used for catalytic hydrogenation.

Step 3: Diazotization of the Amino Group

The amino group of 3-amino-4-fluorobenzoic acid is converted to a diazonium salt. This is a crucial intermediate that can be readily displaced by a variety of nucleophiles in the subsequent Sandmeyer-type reaction.

Causality of Experimental Choices:

-

Reagents: Sodium nitrite (NaNO₂) is reacted with a strong acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the aromatic amine to form the diazonium salt.

-

Temperature: The reaction is carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.

Step 4: Sandmeyer-type Reaction for Methylthiolation

The diazonium salt is then displaced by a methylthio (-SCH₃) group in a copper(I)-catalyzed Sandmeyer-type reaction to form 4-fluoro-3-(methylthio)benzoic acid.

Causality of Experimental Choices:

-

Nucleophile: A source of the methylthio nucleophile is required. This can be sodium thiomethoxide (NaSCH₃) or dimethyl disulfide ((CH₃S)₂).

-